molecular formula C18H21FN2O4S2 B6520657 N-butyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896326-90-2

N-butyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520657
CAS No.: 896326-90-2
M. Wt: 412.5 g/mol
InChI Key: QIYVTPYTPRKZSM-UHFFFAOYSA-N
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Description

N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorobenzene, thiophene, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and thiophene-2-carboxylic acid. These intermediates are then subjected to a series of reactions including sulfonylation, amidation, and alkylation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
  • N-butyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N-butyl-N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorobenzene and thiophene moieties also provides distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

N-butyl-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-3-10-20-17(22)18(23)21-12-16(15-5-4-11-26-15)27(24,25)14-8-6-13(19)7-9-14/h4-9,11,16H,2-3,10,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYVTPYTPRKZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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